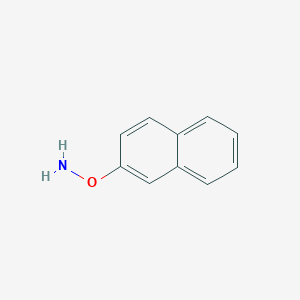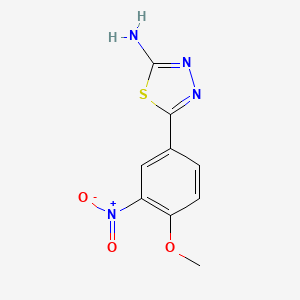
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring substituted with a methoxy-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve reagents like phosphorus oxychloride or sulfuric acid.
Major Products Formed
Reduction: Reduction of the nitro group yields 5-(4-Amino-3-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Cyclization: Cyclization can lead to the formation of fused ring systems with potential biological activity.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
5-(4-Methoxy-3-nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
5-(4-Methoxy-3-nitrophenyl)-1,3,4-triazole-2-amine: Contains a triazole ring instead of a thiadiazole ring.
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of an amine group
Uniqueness
The uniqueness of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These properties influence its reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C9H8N4O3S |
|---|---|
分子量 |
252.25 g/mol |
IUPAC名 |
5-(4-methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O3S/c1-16-7-3-2-5(4-6(7)13(14)15)8-11-12-9(10)17-8/h2-4H,1H3,(H2,10,12) |
InChIキー |
ZAEOBBOEAISMDD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)






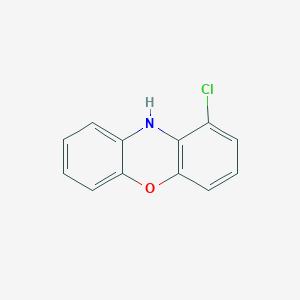
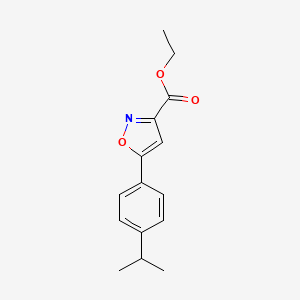

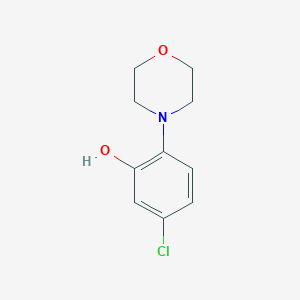

![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)
